5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-ethyl-3-oxo-N-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-23-12-16(19(25)21-11-15-9-6-10-27-15)18-17(13-23)20(26)24(22-18)14-7-4-3-5-8-14/h3-5,7-8,12-13,15H,2,6,9-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFKGQGQWIKZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921833-29-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The molecular formula of the compound is with a molecular weight of 366.4 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 921833-29-6 |
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.4 g/mol |
Biological Activity
Research indicates that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have been reported to inhibit cancer cell growth by targeting specific kinases involved in tumor progression.
- Antimicrobial Properties : Pyrazolo derivatives have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that this class of compounds can modulate inflammatory pathways.
Case Studies
- Anticancer Studies : A study conducted on related pyrazolo compounds demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer properties. The mechanism was linked to the inhibition of specific protein kinases that are critical for cancer cell survival and proliferation .
- Antimicrobial Activity : Research on derivatives of pyrazolo compounds revealed significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
- Anti-inflammatory Mechanism : In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Many bioactive pyrazolo compounds act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell growth.
- Receptor Modulation : Some derivatives may act on G-protein coupled receptors (GPCRs), influencing cellular responses related to inflammation and pain.
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are recognized for their diverse biological activities. Research indicates that derivatives of pyrazolo[4,3-c]pyridines have been extensively explored for their potential as therapeutic agents against various diseases.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazolo[4,3-c]pyridine derivatives. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have been linked to the inhibition of specific kinases involved in cancer progression, suggesting that 5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide may possess similar mechanisms of action .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives has also been documented. Compounds in this class can modulate inflammatory pathways and have been investigated for their ability to treat conditions such as rheumatoid arthritis and other inflammatory diseases. The specific compound may interact with cytokine signaling pathways, reducing inflammation and associated symptoms .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its therapeutic efficacy. Researchers have synthesized various analogs to evaluate how modifications influence biological activity.
Synthetic Strategies
The synthesis typically involves multi-step reactions starting from simpler precursors. The incorporation of the tetrahydrofuran moiety is significant as it enhances solubility and bioavailability, crucial factors for drug development .
Structure Activity Relationship Insights
Recent studies indicate that modifications at the phenyl ring or the carboxamide group can significantly affect potency and selectivity against target proteins. For example, substituents that enhance lipophilicity may improve cellular uptake while maintaining favorable pharmacokinetic profiles .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
Another research effort evaluated the anti-inflammatory effects of related compounds in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling when treated with these pyrazolo derivatives, suggesting potential for clinical applications in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their modifications are summarized below:
Key Observations :
- Substituent Effects :
- The 5-position substitutions (ethyl, propyl, benzyl) influence lipophilicity and steric bulk. For example, the benzyl group in the cycloheptyl analog increases molecular weight (440.54 vs. 354.40) .
- The 7-carboxamide side chain modulates solubility and target interactions. The THF-containing substituent in the target compound may improve aqueous solubility compared to the methoxyethyl or cycloheptyl groups in analogs .
- Synthetic Challenges : The nitro-substituted analog () has a low synthesis yield (25%), suggesting challenges in introducing electron-withdrawing groups .
Physicochemical Properties
- Tetrahydrofuran (THF) vs. This could improve pharmacokinetic properties like solubility and metabolic stability. In contrast, the 4-nitrophenylamino group () introduces a strong electron-withdrawing nitro moiety, which may reduce solubility but increase reactivity in biological systems .
Q & A
Q. What are the optimal synthetic routes for preparing 5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include refluxing precursors (e.g., substituted pyrazole or pyrimidine intermediates) in polar aprotic solvents like ethanol or DMF. For example, demonstrates refluxing ethyl acetoacetate with a triazolopyridine precursor in ethanol for 3 hours, followed by crystallization from aqueous DMF (86% yield). Solvent selection and temperature control are critical to avoid side reactions. Post-reaction purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) enhances purity .
Q. How is X-ray crystallography employed to confirm the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is used to resolve bond angles, dihedral deviations, and hydrogen-bonding networks. For pyrazolo-pyridine analogs, the central heterocyclic ring often adopts a puckered conformation (flattened boat), with deviations of ~0.2 Å from planarity (e.g., C5 atom in ). Crystal packing analysis reveals intermolecular interactions (e.g., C–H···O bonds in ), which stabilize the lattice. Refinement protocols using riding models for H-atoms (Uiso = 1.2–1.5Ueq) ensure accuracy .
Advanced Research Questions
Q. How can computational reaction design improve the efficiency of synthesizing pyrazolo-pyridine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and energetics for key steps like cyclization or carboxamide formation. ICReDD’s approach ( ) combines computational screening with experimental validation to optimize conditions (e.g., solvent, catalyst). For example, computational modeling can identify steric hindrance in tetrahydrofuran-methyl substituents, guiding solvent selection (e.g., acetic acid/acetic anhydride mixtures in ) to enhance yield .
Q. How can conflicting spectroscopic data (e.g., NMR, IR) during structural characterization be resolved?
- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks for CH3 or CH2 groups) may arise from dynamic processes or impurities. Strategies include:
- Variable-temperature NMR to distinguish rotamers (e.g., reports δ 2.37 and 2.52 ppm for two methyl groups).
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for crowded regions like the pyrazole-phenyl moiety.
- IR spectroscopy to validate carbonyl stretches (e.g., 3-oxo group at ~1700 cm⁻¹) and rule out hydrate formation .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazolo-pyridine carboxamides?
- Methodological Answer :
- Analog synthesis : Systematic variation of substituents (e.g., phenyl to fluorophenyl in ) to assess electronic effects.
- Crystallographic data : Correlate dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings in ) with steric interactions affecting binding affinity.
- DFT calculations : Predict charge distribution and H-bonding capacity of the carboxamide group, which influences solubility and target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported for similar pyrazolo-pyridine derivatives?
- Reaction time : Extended reflux (8–10 hours in vs. 3 hours in ) impacts equilibria.
- Solvent purity : Traces of water in DMF can hydrolyze intermediates.
- Crystallization protocols : Slow evaporation () vs. rapid cooling () affects crystal size and purity. Controlled reproducibility studies with fixed parameters are recommended .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
